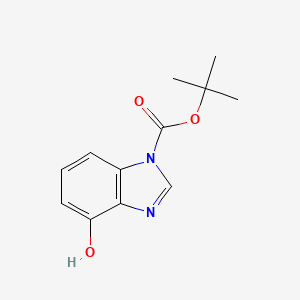

1-Boc-4-hydroxybenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

tert-butyl 4-hydroxybenzimidazole-1-carboxylate |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-13-10-8(14)5-4-6-9(10)15/h4-7,15H,1-3H3 |

InChI Key |

CTEPJLJZIFRDAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Boc 4 Hydroxybenzimidazole

Established Synthetic Routes to the 4-Hydroxybenzimidazole Core

The formation of the benzimidazole (B57391) nucleus is a cornerstone of heterocyclic chemistry, with several reliable methods established for its synthesis. These routes primarily involve the condensation and cyclization of appropriately substituted benzene (B151609) derivatives.

Cyclization Strategies Involving ortho-Substituted Anilines

A predominant and classical approach to the benzimidazole core involves the cyclization of ortho-phenylenediamines with a one-carbon electrophile. In the context of 4-hydroxybenzimidazole, this typically starts from 2,3-diaminophenol. The reaction, often referred to as the Phillips condensation, involves heating the diamine with a carboxylic acid or its derivative. For instance, heating o-phenylenediamine (B120857) with formic acid is a standard procedure for producing the parent benzimidazole. cutm.ac.inorgsyn.org This method is general and can be adapted for substituted benzimidazoles. orgsyn.org

Another powerful strategy is the reductive cyclization of ortho-nitroanilines. This one-pot process avoids the often-unstable o-phenylenediamine intermediates. A versatile method involves the reduction of an o-nitroaniline in the presence of an aldehyde using sodium dithionite (Na₂S₂O₄). organic-chemistry.org This approach is highly efficient for producing a wide array of 2-substituted benzimidazoles. organic-chemistry.org Similarly, phosphine-mediated reductive cyclization of ortho-nitro-anilides provides a pathway to 2-substituted benzimidazoles. researchgate.net Catalytic hydrogenation of 2-nitroanilines using Pd/C in the presence of orthoesters, promoted by a catalytic amount of acetic acid, also affords benzimidazole derivatives in high yields under mild conditions. clockss.org More recently, electrochemically driven reductive cyclization of o-nitroanilines has been developed as a sustainable method. rsc.org

The following table summarizes common reagents used in these cyclization strategies.

| Starting Material | Reagent for C1-Source | Key Transformation |

| o-Phenylenediamine | Formic Acid / Carboxylic Acids | Condensation / Cyclization |

| o-Nitroaniline | Aldehydes + Reducing Agent (e.g., Na₂S₂O₄) | Reductive Cyclization |

| o-Nitro-anilide | Phosphines (e.g., P(OEt)₃) | Reductive Cyclization |

| o-Nitroaniline | Orthoesters + H₂ (Pd/C) | Reductive Cyclization |

Approaches via Heterocyclic Annulation Reactions

Modern synthetic chemistry has introduced more sophisticated methods for constructing heterocyclic systems, including transition metal-catalyzed C-H activation and annulation reactions. These strategies offer high atom economy and allow for the construction of complex polycyclic benzimidazole derivatives.

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool. For example, Rh(III)-catalyzed sequential C–H amination and annulation cascade reactions have been developed to construct multisubstituted benzimidazoles efficiently. acs.orgresearchgate.net This method demonstrates high step and atom economy. acs.org Furthermore, rhodium catalysis can achieve multi-site-selective C–H bond functionalization to create diverse fused polycyclic benzimidazole derivatives by carefully controlling the reaction conditions. rsc.org These advanced methods provide access to complex benzimidazole-fused polycyclic compounds through the annulation of various imidazole (B134444) precursors with partners like (hetero)cyclic 1,3-dicarbonyl compounds. acs.org

Regioselective N-Protection Strategies for Benzimidazoles Using Boc Anhydride (B1165640)

Once the 4-hydroxybenzimidazole core is formed, the next critical step is the regioselective introduction of the Boc protecting group onto one of the nitrogen atoms. The presence of two reactive nitrogen atoms and a phenolic hydroxyl group necessitates careful control of the reaction conditions to achieve the desired N1-protected product.

Optimization of Reaction Conditions for N1-tert-Butoxycarbonylation

The tert-butoxycarbonylation of amines is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The optimization of this reaction for benzimidazoles involves screening various parameters to favor N-acylation over O-acylation and to control regioselectivity between the two ring nitrogens. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

For N-alkylation of benzimidazoles, a variety of base-solvent systems have been explored, such as K₂CO₃ in acetonitrile (B52724) (MeCN), NaH in dimethylformamide (DMF), and NaHCO₃ in MeCN. mdpi.com In many cases, a mild inorganic base like sodium bicarbonate in a polar aprotic solvent provides good results. The reaction progress can be monitored by HPLC to determine the optimal reaction time and temperature, which are often at reflux for several hours. mdpi.com Catalyst-free N-tert-butoxycarbonylation of amines in water or water-acetone mixtures has also been reported as an environmentally friendly and efficient method that often yields the mono-N-Boc protected product exclusively. nih.govorganic-chemistry.org

The table below outlines typical conditions that can be optimized for the Boc protection of 4-hydroxybenzimidazole.

| Parameter | Conditions to Vary | Rationale |

| Base | K₂CO₃, NaHCO₃, Et₃N, DMAP | Influences nucleophilicity of N vs. O atoms |

| Solvent | MeCN, THF, Dichloromethane (B109758), Water | Affects solubility and reactivity |

| Temperature | Room Temperature to Reflux | Controls reaction rate and selectivity |

| Reagent Stoichiometry | 1.0 to 1.5 equivalents of Boc₂O | Minimizes di-protection and side reactions |

Chemoselectivity Considerations in Boc Protection of Heteroaromatic Amines

A significant challenge in the synthesis of 1-Boc-4-hydroxybenzimidazole is achieving chemoselectivity for N-protection over O-protection of the phenolic hydroxyl group. The relative nucleophilicity of the imidazole nitrogen versus the phenoxide oxygen plays a crucial role. Generally, the nitrogen of the benzimidazole ring is more nucleophilic than the neutral hydroxyl group.

Numerous protocols have been developed for the chemoselective N-Boc protection of amines in the presence of other sensitive functional groups, including alcohols and phenols. researchgate.net Catalyst-free methods in aqueous media have shown excellent chemoselectivity, affording N-Boc protected aminophenols without the formation of O-Boc or other side products. nih.govorganic-chemistry.org The use of specific catalysts can also enhance selectivity. For instance, nanocerium oxide has been used to mediate the chemoselective N-tert-butoxycarbonylation of amines, tolerating phenol (B47542) and alcohol functionalities well under solvent-free conditions. researchgate.net These methodologies demonstrate that with the correct choice of reaction conditions, the Boc group can be directed selectively to the nitrogen atom, leaving the hydroxyl group intact.

Novel Synthetic Pathways to this compound

Beyond the classical two-step approach (core synthesis followed by protection), modern organic synthesis seeks more convergent and efficient routes. Multicomponent reactions (MCRs) offer a powerful strategy to construct complex molecules in a single step from simple starting materials.

The Ugi four-component condensation (Ugi-4CC) has been adapted for the synthesis of benzimidazole scaffolds. This reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. acs.orgresearchgate.net By employing a masked ortho-phenylenediamine derivative, such as 2-(N-Boc-amino)-phenyl-isocyanide, a subsequent deprotection and cyclization step can lead to the formation of a benzimidazole ring. This "Ugi/de-protection/cyclization" (UDC) strategy allows for the rapid generation of molecular diversity. acs.org While not a direct synthesis of this compound itself, this approach represents a novel and flexible pathway to N-protected benzimidazole derivatives, where the substituents can be varied by changing the initial components of the Ugi reaction. For example, a Ugi-Smiles coupling followed by hydrogenolysis of a nitro group provides an entry to the benzimidazole scaffold.

Exploration of Chemo- and Regioselective Transformations

The presence of three potentially reactive sites in 4-hydroxybenzimidazole—two distinct ring nitrogens (N1 and N3) and one phenolic hydroxyl group—presents a significant challenge in chemoselectivity and regioselectivity.

Direct N-Boc Protection: The most direct route involves the protection of commercially available 4-hydroxybenzimidazole. The primary challenge is directing the bulky Boc group to a nitrogen atom over the hydroxyl group (chemoselectivity) and selectively to the N1 position over the N3 position (regioselectivity).

Chemoselectivity: The reaction of 4-hydroxybenzimidazole with di-tert-butyl dicarbonate (Boc₂O) must be controlled to favor N-acylation over O-acylation. Generally, under basic conditions using non-nucleophilic bases like potassium carbonate or triethylamine (B128534) in solvents such as methanol or tetrahydrofuran (THF), the nitrogen atoms of the imidazole ring are more nucleophilic than the phenoxide, leading to preferential N-Boc protection google.com. The formation of the N-Boc bond is often kinetically favored.

Regioselectivity: Since 4-hydroxybenzimidazole is an unsymmetrical molecule, acylation can produce two different constitutional isomers: this compound and 1-Boc-7-hydroxybenzimidazole. The electronic and steric environment of the N1 and N3 atoms influences the product ratio. The hydroxyl group at the C4 position can influence the electronic density of the adjacent nitrogen and may sterically hinder the approach of the bulky Boc anhydride, often leading to a mixture of products that may require chromatographic separation.

Reductive Cyclization Route: An alternative strategy that circumvents the regioselectivity issues of direct protection starts with a precursor like 2-amino-3-nitrophenol. This approach involves forming the benzimidazole ring as a key step. A common method is the reductive cyclization, where the nitro group is first reduced to an amine, yielding 2,3-diaminophenol, which is then cyclized with a one-carbon source like formic acid or triethyl orthoformate nih.govnih.gov.

The key chemoselective transformation in this route is the selective reduction of the nitro group without affecting other parts of the molecule. This is typically achieved with high efficiency using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) nih.govnih.gov.

Below is a table summarizing the challenges and common conditions for these transformations.

| Transformation | Key Challenge | Precursor(s) | Reagents & Conditions | Typical Outcome |

| Direct N-Boc Protection | Chemoselectivity (N vs. O) | 4-Hydroxybenzimidazole | (Boc)₂O, K₂CO₃, Methanol | Preferential N-protection |

| Direct N-Boc Protection | Regioselectivity (N1 vs. N3) | 4-Hydroxybenzimidazole | (Boc)₂O, Base | Mixture of 1,4- and 1,7-isomers |

| Reductive Amination | Chemoselectivity | 2-Amino-3-nitrophenol | H₂, Pd/C, Methanol | Selective reduction of NO₂ to NH₂ |

| Cyclization | Ring Formation | 2,3-Diaminophenol, Formic Acid | Heat (e.g., 100°C) | High yield of 4-Hydroxybenzimidazole |

Development of Efficient and Scalable Preparative Methods

A more robust and scalable approach is the multi-step synthesis starting from 2-amino-3-nitrophenol. This method, detailed below, involves well-established reactions that are known to be high-yielding and scalable.

Step 1: Synthesis of 4-Hydroxybenzimidazole via Phillips Condensation This step involves the synthesis of the core heterocyclic ring.

Reduction: 2-amino-3-nitrophenol is reduced to 2,3-diaminophenol. Catalytic hydrogenation is highly efficient for this purpose, using hydrogen gas and a Pd/C catalyst in a solvent like methanol. The reaction proceeds cleanly, and the catalyst can be removed by simple filtration.

Cyclization: The resulting 2,3-diaminophenol is then condensed with formic acid. This reaction, a variant of the Phillips benzimidazole synthesis, typically involves heating the mixture, often without additional solvent orgsyn.org. Upon cooling and neutralization with a base like sodium hydroxide, the 4-hydroxybenzimidazole product often precipitates from the solution, allowing for easy isolation by filtration in high purity orgsyn.org. This avoids the need for column chromatography, a significant advantage for large-scale production.

Step 2: N-Boc Protection The synthesized 4-hydroxybenzimidazole is then protected with the Boc group. To obtain the single, desired this compound regioisomer, this step is performed on the symmetric intermediate formed in the next conceptual stage of some syntheses, or the mixture of isomers is separated. For a truly scalable process, reaction conditions would be optimized to favor one isomer, though separation is often required. A standard procedure involves reacting 4-hydroxybenzimidazole with di-tert-butyl dicarbonate in the presence of a base like potassium carbonate in methanol google.com. After the reaction is complete, the product can often be isolated through crystallization.

This two-part sequence is highly efficient and scalable because it relies on classic, high-yielding reactions and non-chromatographic purification methods.

| Step | Reaction | Starting Material | Key Reagents | Conditions | Yield | Purification |

| 1a | Nitro Reduction | 2-Amino-3-nitrophenol | H₂, 10% Pd/C | Methanol, RT, 40 psi | >90% | Filtration of catalyst |

| 1b | Phillips Condensation | 2,3-Diaminophenol | 90% Formic Acid | 100°C, 2 hours | 83-85% (for parent) orgsyn.org | Precipitation & Filtration |

| 2 | N-Boc Protection | 4-Hydroxybenzimidazole | (Boc)₂O, K₂CO₃ | Methanol, Reflux | High | Crystallization/Chromatography |

Mechanistic Investigations of this compound Formation

While specific kinetic and mechanistic studies for the synthesis of this compound are not extensively documented, the mechanisms of the core reactions involved—benzimidazole formation and N-Boc protection—are well understood in organic chemistry.

Elucidation of Reaction Intermediates and Transition States

Mechanism of Phillips Benzimidazole Synthesis: The formation of the 4-hydroxybenzimidazole ring from 2,3-diaminophenol and formic acid proceeds through a condensation-cyclization-dehydration sequence chemicalforums.com.

N-Formylation: The reaction initiates with the nucleophilic attack of one of the amino groups of the diamine onto the carbonyl carbon of formic acid. This forms a tetrahedral intermediate which then collapses to yield an N-formylated diamine intermediate, N-(2-amino-3-hydroxyphenyl)formamide. The reaction is often catalyzed by the acid itself, which protonates the carbonyl oxygen of formic acid, making it more electrophilic chemicalforums.com.

Intramolecular Cyclization: The second, free amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly formed amide group. This ring-closing step forms a five-membered ring and generates a new tetrahedral intermediate, a dihydro-benzimidazolol species.

Dehydration: This cyclic intermediate is unstable and readily undergoes dehydration. The elimination of a water molecule is the driving force for the reaction, leading to the formation of the stable, aromatic benzimidazole ring system chemicalforums.com.

Mechanism of N-Boc Protection: The protection of the benzimidazole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) is a standard acylation reaction total-synthesis.comcommonorganicchemistry.com.

Nucleophilic Attack: The reaction begins with the nucleophilic attack of a lone pair from one of the imidazole nitrogen atoms on one of the electrophilic carbonyl carbons of Boc₂O commonorganicchemistry.com. This forms a tetrahedral intermediate.

Intermediate Collapse: This intermediate is unstable and collapses. The tert-butyl carbonate anion is expelled as a leaving group. This results in the protonated N-Boc protected benzimidazole.

Deprotonation and Decomposition: A base present in the reaction mixture (or the tert-butyl carbonate itself) removes the proton from the nitrogen, yielding the final neutral this compound product. The tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide gas and tert-butoxide, which is protonated to form tert-butanol commonorganicchemistry.comcommonorganicchemistry.com. The irreversible loss of CO₂ provides a strong thermodynamic driving force for the reaction.

Kinetic Studies of Key Synthetic Steps

Specific kinetic data, such as reaction rate constants and activation energies for the synthesis of this compound, are not widely available in peer-reviewed literature. However, the rates of the key synthetic steps can be understood qualitatively based on general chemical principles.

Phillips Condensation Kinetics: The rate of the Phillips condensation is highly dependent on temperature and acid concentration.

Temperature: The cyclization and dehydration steps require significant thermal energy to overcome the activation barriers, which is why the reaction is typically run at elevated temperatures (e.g., 100°C) orgsyn.org.

Acid Catalyst: Although formic acid is a reactant, it can also act as a catalyst by protonating the carbonyl groups, thereby increasing their electrophilicity and accelerating the rate of nucleophilic attack by the amino groups chemicalforums.com. The reaction rate would be expected to increase with acid concentration up to a certain point, after which protonation of the nucleophilic amines would slow the reaction.

N-Boc Protection Kinetics: The rate of the N-Boc protection step is influenced by several factors:

Nucleophilicity: The rate is directly proportional to the nucleophilicity of the benzimidazole nitrogen. The presence of the electron-donating hydroxyl group on the benzene ring may slightly increase the electron density and nucleophilicity of the imidazole nitrogens compared to the unsubstituted parent benzimidazole.

Steric Hindrance: The bulky nature of the Boc group means the reaction rate is sensitive to steric hindrance around the nitrogen atom.

Solvent and Base: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing intermediates. The concentration and strength of the base used can also affect the rate by influencing the deprotonation equilibrium of the benzimidazole starting material.

Chemical Transformations and Derivatization Strategies Utilizing 1 Boc 4 Hydroxybenzimidazole

Functionalization at the 4-Hydroxy Position

The phenolic hydroxyl group at the 4-position of 1-Boc-4-hydroxybenzimidazole is a prime site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

The conversion of the hydroxyl group to an ether linkage is a common and valuable transformation. The Williamson ether synthesis is a widely employed method for this purpose, involving the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. francis-press.comjk-sci.commasterorganicchemistry.com

The reaction typically proceeds by treating this compound with a suitable base to generate the corresponding phenoxide. This is followed by the addition of an alkylating agent. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent nucleophilic attack while minimizing side reactions. jk-sci.com Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). jk-sci.com Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the reaction.

Table 1: Representative Conditions for O-Alkylation of Phenolic Compounds

| Alkylating Agent | Base | Solvent | Temperature | Typical Yield |

| Methyl iodide | K₂CO₃ | DMF | Room Temp. | High |

| Benzyl bromide | NaH | THF | 0 °C to Room Temp. | High |

| Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | Reflux | Good to High |

O-Acylation: The hydroxyl group can be readily converted into an ester functionality through O-acylation. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Common bases for this transformation include triethylamine (B128534) (Et₃N) or pyridine (B92270), which act as scavengers for the acidic byproduct. This reaction is generally high-yielding and proceeds under mild conditions.

O-Sulfonylation: The synthesis of sulfonate esters from the 4-hydroxy group is a key transformation as it converts the hydroxyl into a good leaving group, paving the way for subsequent nucleophilic substitution or cross-coupling reactions. Common sulfonylating agents include tosyl chloride (TsCl), mesyl chloride (MsCl), and triflic anhydride (Tf₂O). The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the generated acid. The resulting sulfonate esters, particularly triflates, are excellent substrates for palladium-catalyzed cross-coupling reactions.

Table 2: Reagents for O-Acylation and O-Sulfonylation

| Transformation | Reagent | Base | Solvent |

| O-Acylation | Acetyl chloride | Pyridine | Dichloromethane (B109758) |

| O-Acylation | Acetic anhydride | Triethylamine, DMAP | Dichloromethane |

| O-Sulfonylation | Tosyl chloride | Pyridine | Dichloromethane |

| O-Sulfonylation | Mesyl chloride | Triethylamine | Dichloromethane |

| O-Sulfonylation | Triflic anhydride | Pyridine | Dichloromethane |

Note: This table provides a summary of common reagents used for the O-acylation and O-sulfonylation of phenols. Specific examples for this compound require experimental validation.

While phenols themselves are generally poor substrates for direct palladium-catalyzed cross-coupling, their conversion to sulfonate esters, such as triflates, renders the C4-position susceptible to a variety of powerful C-C and C-N bond-forming reactions. nih.gov

Suzuki-Miyaura Coupling: The triflate derivative of this compound can be coupled with a wide range of boronic acids and their derivatives in the presence of a palladium catalyst and a base. d-nb.infotcichemicals.com This reaction is a versatile method for the formation of biaryl structures.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the triflate derivative with primary or secondary amines, amides, or other nitrogen nucleophiles. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This is a powerful tool for the synthesis of arylamine derivatives.

Sonogashira Coupling: The coupling of the triflate with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides access to arylethynyl benzimidazoles. nih.govnih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Triflates

| Reaction Name | Coupling Partner | Catalyst System | Base |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃ |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/ligand | NaOtBu, K₃PO₄ |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N |

Note: This table outlines general conditions for cross-coupling reactions on aryl triflates. The specific choice of ligand and reaction conditions would need to be optimized for the 1-Boc-4-triflyloxybenzimidazole substrate.

Modifications of the Benzimidazole (B57391) Core via this compound as a Starting Material

The benzimidazole core itself is amenable to further functionalization, particularly through electrophilic aromatic substitution and metalation strategies, often facilitated by the activating nature of the 4-substituent.

The alkoxy and hydroxyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. google.com In the case of 1-Boc-4-alkoxybenzimidazole, the positions ortho and para to the alkoxy group (C5 and C7) are activated towards electrophilic attack. The Boc group at the N1 position can also influence the regioselectivity of these reactions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of a methoxy-substituted benzimidazole has been reported to occur, demonstrating the feasibility of such transformations. google.com

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile Source | Expected Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | C5 and/or C7 |

| Bromination | Br₂/FeBr₃ or NBS | C5 and/or C7 |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | C5 and/or C7 |

Note: The regioselectivity and feasibility of these reactions on 1-Boc-4-alkoxybenzimidazole derivatives would need to be determined experimentally.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.cawikipedia.orgnih.govharvard.edu In the context of a 1-Boc-4-alkoxybenzimidazole, the alkoxy group can act as a directed metalation group (DMG), directing a strong base like n-butyllithium or s-butyllithium to deprotonate the adjacent C5 position. baranlab.orguwindsor.cawikipedia.orgnih.govharvard.edu The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at this position with high regioselectivity.

The lithiated intermediate can also be used in a lithiation-borylation sequence. nih.govbris.ac.uk Quenching the aryllithium with a borate (B1201080) ester, such as triisopropyl borate, followed by hydrolysis, would yield the corresponding boronic acid at the C5 position. This boronic acid derivative is a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or vinyl groups.

Table 5: Directed ortho-Metalation and Subsequent Functionalization

| Step 1: Metalation | Step 2: Electrophile | Functional Group Introduced |

| s-BuLi/TMEDA | DMF | Aldehyde (-CHO) |

| n-BuLi | I₂ | Iodine (-I) |

| s-BuLi/TMEDA | B(OiPr)₃ then H₃O⁺ | Boronic acid (-B(OH)₂) |

| n-BuLi | CO₂ then H₃O⁺ | Carboxylic acid (-COOH) |

Note: This table illustrates potential functionalizations following directed ortho-metalation of a 1-Boc-4-alkoxybenzimidazole, based on established DoM chemistry.

Selective Deprotection of the N1-Boc Group

The removal of the N1-Boc protecting group is a key step in many synthetic routes, as it unmasks the N1-position for subsequent functionalization. The lability of the Boc group under acidic conditions, and its stability to a range of other reagents, makes it an ideal protecting group.

Acid-catalyzed removal of the Boc group is the most common deprotection strategy. acsgcipr.org The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com

Trifluoroacetic Acid (TFA): A widely used method for Boc deprotection involves treatment with trifluoroacetic acid (TFA), often in a co-solvent such as dichloromethane (DCM). commonorganicchemistry.com The reaction is typically rapid and efficient at room temperature. The concentration of TFA can be varied, with common conditions ranging from 25% to 50% TFA in DCM. chemicalforums.com

Hydrochloric Acid (HCl): An alternative to TFA is the use of hydrochloric acid, commonly as a solution in an organic solvent like dioxane or methanol. chemicalforums.comcommonorganicchemistry.com This method is also effective at room temperature and offers the advantage of forming the hydrochloride salt of the deprotected benzimidazole, which can often be precipitated and easily isolated.

Table 2: Common Acidic Reagents for N1-Boc Deprotection

| Reagent | Typical Conditions | Advantages |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), Room Temperature | High efficiency, volatile byproducts |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol, Room Temperature | Forms easily isolable hydrochloride salt |

While acidic deprotection is prevalent, alternative methods can be advantageous, particularly when acid-sensitive functional groups are present in the molecule.

Reductive Deprotection: A notable alternative is the use of sodium borohydride (B1222165) (NaBH₄) in ethanol. This method has been shown to selectively deprotect N-Boc protected imidazoles and benzimidazoles in good to excellent yields at room temperature. researchgate.netarkat-usa.org A key advantage of this methodology is its orthogonality to other protecting groups, such as those on primary amines, pyrroles, and indoles, which remain intact under these conditions. researchgate.net The proposed mechanism involves the reduction of the Boc group, leading to the formation of the deprotected benzimidazole. researchgate.net

Lewis Acid-Mediated Deprotection: Lewis acids can also facilitate the removal of the Boc group. Zinc bromide (ZnBr₂) in a solvent like dichloromethane (DCM) has been effectively used for the deprotection of N-Boc secondary amines. commonorganicchemistry.comcommonorganicchemistry.com This method offers a milder alternative to strong protic acids. The Lewis acid coordinates to the carbonyl oxygen, facilitating the cleavage of the tert-butyl carbamate. nih.govnih.gov

Table 3: Alternative Deprotection Strategies for the N1-Boc Group

| Method | Reagent | Typical Conditions | Key Features |

| Reductive | Sodium Borohydride (NaBH₄) | Ethanol, Room Temperature | Selective for N-Boc on imidazoles/benzimidazoles |

| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), Room Temperature | Milder than strong protic acids |

Following the removal of the Boc group, the newly exposed N1-position of the 4-hydroxybenzimidazole is available for a variety of functionalization reactions, allowing for the introduction of diverse substituents.

N-Alkylation: The N1-position can be readily alkylated using various methods. A common approach involves the reaction with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF. Alternatively, the Mitsunobu reaction provides a powerful method for N-alkylation using an alcohol. organic-chemistry.orgnih.gov This reaction typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

N-Arylation: The introduction of an aryl group at the N1-position can be achieved through several cross-coupling methodologies. The Ullmann condensation, a classic method, involves the copper-catalyzed reaction of the benzimidazole with an aryl halide, often at elevated temperatures. wikipedia.org More modern and milder conditions can be achieved using the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a highly versatile method for N-arylation. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org

Table 4: Methods for Post-Deprotection N1-Functionalization

| Transformation | Method | Key Reagents | Typical Conditions |

| N-Alkylation | Alkyl Halide Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | DMF, Room or elevated temperature |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | THF, Room temperature | |

| N-Arylation | Ullmann Condensation | Aryl halide, Copper catalyst, Base | High temperature, Polar solvent |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | Anhydrous solvent, Inert atmosphere |

Application of 1 Boc 4 Hydroxybenzimidazole As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The benzimidazole (B57391) unit is a fundamental component in numerous biologically active molecules and functional materials. nih.govrsc.orgnih.govrsc.org The presence of both a hydroxyl group and a protected nitrogen on the 1-Boc-4-hydroxybenzimidazole scaffold makes it an excellent starting point for synthesizing intricate heterocyclic systems. nih.govsemanticscholar.org

Construction of Fused Polycyclic Aromatic Compounds

While direct, cited examples of this compound being used to create polycyclic aromatic hydrocarbons (PAHs) are not prevalent, its structural features make it a suitable precursor for such syntheses. The construction of fused aromatic systems often relies on intramolecular cyclization reactions. nih.govsemanticscholar.orgrsc.org The hydroxyl group at the 4-position can be converted into a more reactive group, such as a triflate, which can then participate in palladium-catalyzed cross-coupling reactions to build the foundational structure for subsequent cyclization. Methodologies for creating fused ring systems often involve forming new rings onto an existing aromatic core, a process for which the benzimidazole scaffold is well-suited. nih.govsemanticscholar.org

Incorporation into Bridged and Spiro Ring Systems

The benzimidazole framework can be integrated into more complex three-dimensional structures like bridged and spiro ring systems.

Bridged Systems: These bicyclic compounds feature two non-adjacent bridgehead atoms connected by bridges. The synthesis of such structures would involve forming connections from the benzimidazole ring to other parts of a molecule, creating a rigid, three-dimensional architecture.

Spiro Systems: In these compounds, two rings are connected through a single shared atom. The synthesis of spirocyclic systems containing a benzimidazole unit has been documented, for instance, in the creation of spirocyclic oxetane-fused benzimidazoles. nih.gov In a typical synthetic approach, a precursor containing the benzimidazole core could be reacted with a suitable cyclic ketone or a derivative to form the spirocyclic junction. preprints.org The synthesis of a spirocyclic oxetane-fused benzimidazole has been achieved through the oxidative cyclization of o-cycloalkylaminoacetanilides. nih.gov

Intermediate in the Preparation of Specialized Chemical Reagents and Ligands

The unique electronic and structural properties of the benzimidazole core make it a valuable component in the design of specialized chemical reagents.

Synthesis of Chiral Auxiliaries Incorporating the Benzimidazole Core

Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While common chiral auxiliaries are often based on structures like oxazolidinones or camphor, the rigid benzimidazole scaffold can also be used to create new chiral reagents. wikipedia.org A synthetic strategy could involve attaching a chiral side chain to the benzimidazole core of this compound. For example, a chiral benzimidazole-based phosphoric acid has been synthesized and used as an organo-Brønsted acid catalyst in asymmetric synthesis. researchgate.net This demonstrates the potential of the benzimidazole framework in the development of reagents for stereoselective transformations. researchgate.net

Preparation of Ligands for Transition Metal Catalysis (Focus on Ligand Synthesis and Design)

Benzimidazole derivatives are widely used as ligands in coordination chemistry and transition metal catalysis due to the coordinating ability of their nitrogen atoms. royalsocietypublishing.orgnih.govresearchgate.net The design of these ligands often involves synthesizing benzimidazole scaffolds with specific substituents that can chelate to a metal center. royalsocietypublishing.orgresearchgate.net

The synthesis of these ligands can be achieved through various methods, including the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.net The resulting benzimidazole can then be further functionalized. For instance, Schiff base ligands derived from 1-methyl-2-aminobenzimidazole have been used to synthesize copper(II), cobalt(II), and zinc(II) complexes. nih.gov Similarly, ligands synthesized from 2-(1H-benzimidazol-2-yl)-phenol derivatives have been used to create a series of copper(II), zinc(II), nickel(II), and silver(I) complexes. royalsocietypublishing.org The this compound molecule provides a platform where the hydroxyl group or other positions on the benzene (B151609) ring can be modified to create multidentate ligands capable of forming stable complexes with various transition metals.

Table 1: Examples of Benzimidazole-Derived Ligands and Their Metal Complexes

| Ligand Precursor | Metal Ion | Resulting Complex Type |

| 1-methyl-2-aminobenzimidazole and 2-hydroxynaphthaldehyde | Cu(II), Co(II), Zn(II) | Schiff Base Metal Complexes nih.gov |

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Bis-benzimidazole Metal Complexes royalsocietypublishing.org |

| p-methoxy benzaldehyde and o-phenylenediamine (B120857) | Cu(II) | Square Planar Cu(II) Complexes researchgate.net |

Role in the Design and Synthesis of Advanced Organic Materials Precursors

The rigid, planar structure of the benzimidazole ring system, combined with its electronic properties, makes it an attractive building block for advanced organic materials. These materials have potential applications in electronics, photonics, and materials science.

Benzimidazole derivatives can be incorporated into larger macromolecular structures, such as calixarenes. Calixarenes are macrocyclic compounds that can act as hosts in host-guest chemistry. Novel calix arenes bearing benzimidazole groups have been synthesized and studied for their ability to bind to DNA. nih.govrsc.org The synthesis of these materials often involves reacting a functionalized calixarene with a benzimidazole precursor. For example, p-benzimidazole-derived calix arene compounds have been synthesized using microwave-assisted methods. nih.govrsc.org The this compound molecule, with its functional handles, is a suitable starting material for creating such complex, functional macrocycles. researchgate.netnih.gov

Building Blocks for Optoelectronic Materials (Focus on Precursor Synthesis)

The benzimidazole core is a valuable scaffold in the design of organic optoelectronic materials due to its electron-deficient nature, high thermal stability, and ability to participate in intermolecular hydrogen bonding. The synthesis of precursors for these materials often involves the functionalization of the benzimidazole ring system to tune its electronic properties and facilitate the formation of extended conjugated systems. This compound serves as a key starting material in this context, offering two reactive sites for synthetic elaboration: the hydroxyl group and the N-H bond of the imidazole (B134444) ring (after deprotection of the Boc group).

The hydroxyl group can be readily converted into a more reactive triflate (OTf) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in building the extended π-conjugated systems necessary for charge transport and light emission in optoelectronic devices. For instance, a triflated benzimidazole derivative can be coupled with various boronic acids or organostannanes to introduce aryl or heteroaryl substituents at the 4-position.

Furthermore, the Boc-protecting group on the imidazole nitrogen can be removed under acidic conditions, allowing for subsequent N-alkylation or N-arylation. This provides a means to attach different functional groups that can influence the material's solubility, morphology, and electronic properties. The strategic manipulation of these two functional handles on the this compound scaffold allows for the systematic synthesis of a wide array of precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Table 1: Synthetic Strategies for Optoelectronic Precursors from Benzimidazole Scaffolds

| Precursor Type | Key Reaction | Reagents and Conditions | Resulting Functionality |

| Arylated Benzimidazoles | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Extended π-conjugation |

| Alkynylated Benzimidazoles | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Linear rigid structures |

| N-Functionalized Benzimidazoles | N-Alkylation/Arylation | Alkyl/Aryl halide, base | Modified solubility and electronic properties |

Precursors for Specialized Polymerization Monomers (Focus on Monomer Synthesis)

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis of monomers for specialized PBIs often requires benzimidazole derivatives with specific functional groups that can undergo polymerization. This compound can be elaborated into such monomers through a series of synthetic transformations.

One common approach involves the conversion of the hydroxyl group into a carboxylic acid or an amine functionality. For example, the hydroxyl group can be etherified with a protected haloalkanoic acid, followed by deprotection to yield a benzimidazole-containing dicarboxylic acid monomer. Alternatively, the hydroxyl group can be converted to an amino group through a multi-step sequence, such as a Mitsunobu reaction with a protected amine followed by deprotection.

These functionalized benzimidazole monomers can then be polymerized with appropriate co-monomers to produce PBIs with tailored properties. For example, a dicarboxylic acid-functionalized benzimidazole can be polymerized with a tetraamine to form a PBI. The incorporation of the benzimidazole moiety into the polymer backbone imparts the characteristic high-temperature stability, while the specific functional groups introduced can enhance properties such as solubility, processability, and proton conductivity for applications in fuel cell membranes.

The Boc group on the imidazole nitrogen plays a crucial role during the monomer synthesis by protecting the N-H bond from unwanted side reactions. It can be removed at a later stage if the free N-H is desired in the final polymer for its hydrogen bonding capabilities.

Table 2: Synthesis of Polymerization Monomers from Functionalized Benzimidazoles

| Monomer Type | Synthetic Approach | Key Intermediates | Polymerization Partner |

| Dicarboxylic Acid | Etherification of hydroxyl group | Haloalkanoic acid ester | Tetraamine |

| Diamine | Conversion of hydroxyl to amino group | Protected amino alcohol | Dicarboxylic acid |

| Diol | Etherification with diol precursors | Epichlorohydrin | Diisocyanate |

Scaffold for Supramolecular Assembly Components (Focus on Component Synthesis)

The benzimidazole ring is a versatile building block for the construction of components for supramolecular assemblies due to its ability to participate in various non-covalent interactions, including hydrogen bonding (as both a donor and an acceptor) and π-π stacking. The synthesis of these components often begins with a functionalized benzimidazole scaffold, such as this compound, which allows for the programmed introduction of recognition motifs.

The hydroxyl group at the 4-position can be utilized as a synthetic handle to attach moieties capable of directing self-assembly. For instance, it can be esterified or etherified with molecules containing long alkyl chains to promote the formation of liquid crystals or self-assembled monolayers. Alternatively, it can be linked to other hydrogen bonding units, such as carboxylic acids or amides, to create molecules that form well-defined supramolecular structures in solution or the solid state.

The imidazole N-H group, after deprotection of the Boc group, is a key hydrogen bond donor and can also be used as a coordination site for metal ions. The combination of the functionalized 4-position and the imidazole N-H allows for the creation of intricate supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). The synthesis of these components from this compound provides a high degree of control over the final supramolecular structure and its properties.

Table 3: Synthetic Routes to Supramolecular Components from Benzimidazole Derivatives

| Supramolecular Component | Synthetic Modification | Key Functional Group | Resulting Interaction |

| Liquid Crystal Precursor | Etherification with long-chain alcohols | Alkoxy chains | van der Waals forces |

| Hydrogen-Bonded Dimer | Esterification with a carboxylic acid | Ester and N-H | Hydrogen bonding |

| Metal-Organic Framework Ligand | Deprotection and reaction with metal salts | Imidazole N-H | Metal coordination |

Contributions to Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. This compound is an excellent scaffold for DOS due to its two orthogonal functional groups, which can be selectively manipulated to create a large library of diverse molecules.

The Boc-protected nitrogen allows for reactions to be carried out on the hydroxyl group without affecting the imidazole ring. The hydroxyl group can undergo a wide range of transformations, including etherification, esterification, and Mitsunobu reactions, with a diverse set of building blocks. Subsequently, the Boc group can be removed to expose the N-H bond, which can then be subjected to another round of diversification through N-alkylation, N-arylation, or acylation.

This two-stage diversification strategy, starting from a common benzimidazole core, allows for the generation of a large and diverse chemical library from a small number of starting materials. The resulting compounds will have variations in the substituents at both the 4-position and the 1-position of the benzimidazole ring, leading to a wide range of physicochemical properties and biological activities. This approach is highly amenable to automated synthesis and is well-suited for the construction of libraries for drug discovery and chemical biology research. The ability to easily generate skeletal diversity by further chemical transformations of the functionalized benzimidazoles further enhances the utility of this building block in DOS. cam.ac.uk

Table 4: Diversity-Oriented Synthesis Strategy using this compound

| Diversification Step | Reaction Type | Building Block Diversity | Resulting Structural Diversity |

| Stage 1 (O-functionalization) | Etherification, Esterification, Mitsunobu | Alcohols, Carboxylic acids, Azides | Diverse O-linked substituents |

| Stage 2 (N-functionalization) | N-Alkylation, N-Arylation, Acylation | Alkyl/Aryl halides, Acyl chlorides | Diverse N-linked substituents |

Advanced Analytical and Characterization Methodologies in the Context of 1 Boc 4 Hydroxybenzimidazole Research

High-Resolution Spectroscopic Techniques for Structural Confirmation of Novel Derivatives

The unambiguous determination of the chemical structure of newly synthesized derivatives of 1-Boc-4-hydroxybenzimidazole relies heavily on a combination of high-resolution spectroscopic methods. These techniques provide detailed information on connectivity, molecular weight, and the presence of specific functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Multidimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of this compound and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are required to piece together the molecular framework. ugm.ac.idugm.ac.id

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com In a derivative of this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons to which they are attached. youtube.com It provides a clear correlation for each C-H bond, simplifying the assignment of protonated carbons in the ¹³C NMR spectrum. nih.gov For the parent compound, this would link the aromatic protons to their corresponding carbons and the tert-butyl protons to their carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) couplings between protons and carbons. youtube.com This technique is vital for mapping out the complete carbon skeleton by connecting molecular fragments. For instance, it can show correlations from the protons of the tert-butyl group to the carbonyl carbon of the Boc protector and the nitrogen-bearing carbon of the imidazole (B134444) ring. It also helps in assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons. ugm.ac.id

The combined data from these 2D NMR experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of novel derivatives.

Table 1: Representative 2D NMR Correlations for a Hypothetical this compound Structure

| Proton Signal (¹H) | COSY Correlations (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlations (2-3 Bond ¹³C) |

| H-5 | H-6 | C-5 | C-3a, C-7, C-4 |

| H-6 | H-5, H-7 | C-6 | C-4, C-7a |

| H-7 | H-6 | C-7 | C-5, C-3a |

| H-2 | None | C-2 | C-3a, C-7a |

| Boc -C(CH₃)₃ | None | Boc C(CH₃ )₃ | Boc C (CH₃)₃, Boc C=O |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to calculate a unique molecular formula, serving as a definitive confirmation of a compound's identity. nih.gov

Beyond exact mass determination, HRMS is used to study the fragmentation patterns of molecules. In the context of benzimidazole (B57391) derivatives, electron impact (EI) or electrospray ionization (ESI) can induce fragmentation, and the resulting daughter ions provide valuable structural information. researchgate.net Common fragmentation pathways for benzimidazole-containing structures include:

Loss of the Boc Group: A characteristic fragmentation involves the loss of the tert-butoxycarbonyl group, which can occur in several ways, such as the loss of isobutylene (56 Da) or the entire Boc group (101 Da).

Imidazole Ring Cleavage: The benzimidazole core can undergo ring-opening, often characterized by the sequential loss of neutral molecules like hydrogen cyanide (HCN). researchgate.netresearchgate.net

Side-Chain Fragmentation: Derivatives with additional side chains will show fragmentation patterns characteristic of those specific chains.

Analysis of these fragmentation patterns helps to corroborate the structure proposed by NMR data. scispace.comjournalijdr.com

Table 2: Predicted HRMS Fragmentation for this compound (C₁₂H₁₄N₂O₃)

| Ion | Description | Calculated Exact Mass (m/z) |

| [M+H]⁺ | Protonated Molecular Ion | 235.1077 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group | 179.0659 |

| [M-Boc+H]⁺ | Loss of Boc group | 135.0553 |

| [M-Boc-CO+H]⁺ | Loss of Boc and Carbon Monoxide | 107.0600 |

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Complex Molecules

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. cardiff.ac.uk These techniques are highly effective for identifying the functional groups present in this compound and its derivatives, complementing the structural data from NMR and MS. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of bonds. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is often more sensitive to non-polar, symmetric bonds and provides complementary information to IR spectroscopy. researchgate.net

Key functional groups and their characteristic vibrational frequencies include:

O-H Stretch: A broad band in the IR spectrum, typically around 3400-3200 cm⁻¹, is indicative of the hydroxyl group.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the Boc group) appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ is a clear indicator of the carbonyl group in the Boc protector. mdpi.com

C=C and C=N Stretches: Aromatic ring and imidazole C=C and C=N stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region. mdpi.com

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to aid in the precise assignment of vibrational modes. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Boc Group | Aliphatic C-H Stretch | 2980 - 2850 |

| Boc Group | C=O Stretch | 1750 - 1700 (strong) |

| Benzimidazole Ring | C=C, C=N Stretch | 1620 - 1450 |

| Hydroxyl (-OH) | C-O Stretch | 1260 - 1000 |

Chromatographic Separation Techniques for Purification and Purity Assessment of Synthesized Compounds

Chromatographic methods are essential for both the isolation of target compounds from complex reaction mixtures and the subsequent assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification and purity analysis of non-volatile compounds like this compound and its derivatives. tandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., octadecyl-silica, C18) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of a synthesized compound is typically determined by integrating the peak area of the target compound and expressing it as a percentage of the total area of all peaks detected in the chromatogram, often using a UV detector set to a wavelength where the benzimidazole core absorbs strongly. ptfarm.pl

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is best suited for the analysis of compounds that are volatile and thermally stable.

Due to the presence of the polar hydroxyl group and the relatively high molecular weight of the Boc group, this compound itself has low volatility and is not ideally suited for direct GC-MS analysis. However, the technique is highly valuable for:

Impurity Profiling: Identifying volatile impurities or residual starting materials from the synthesis process.

Analysis of Volatile Derivatives: If the hydroxyl group is derivatized (e.g., through silylation) to increase volatility, GC-MS can be used for analysis.

Characterizing Synthetic Precursors: Analyzing the volatile precursors used in the synthesis of the final compound. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Derivatives

A comprehensive search of scientific databases did not yield any specific studies employing X-ray crystallography for the structural elucidation of this compound or its direct derivatives. However, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is paramount for the unambiguous determination of a molecule's absolute stereochemistry and for understanding its solid-state conformation and intermolecular interactions.

Should crystalline derivatives of this compound be synthesized, X-ray crystallography could provide invaluable data. The technique involves directing X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This analysis would yield precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed portrait of the molecule's geometry.

Furthermore, the crystal packing arrangement, which is also revealed by this method, dictates the macroscopic properties of the solid, such as its melting point, solubility, and stability. Intermolecular interactions, including hydrogen bonding and π-π stacking, play a crucial role in the formation of the crystal lattice, and their analysis can inform the design of new materials with desired properties. For chiral derivatives, X-ray crystallography using anomalous dispersion can definitively establish the absolute configuration of stereocenters.

Table 1: Potential Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |

| Bond Lengths (Å) | The distances between the centers of bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

Chiral Analysis Methodologies (if applicable to the synthesis of chiral derivatives or intermediates)

The parent molecule, this compound, is achiral. Therefore, chiral analysis methodologies would become relevant in the context of the synthesis or investigation of its chiral derivatives or intermediates. A thorough review of the available literature did not reveal any studies specifically focused on the chiral analysis of derivatives of this compound.

In instances where a chiral derivative of this compound is synthesized, for example, through the introduction of a stereocenter in a substituent, chiral analysis would be essential to separate and quantify the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and powerful technique for this purpose.

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. These stationary phases are themselves enantiomerically pure and create a chiral environment within the column. As the racemic mixture passes through the column, one enantiomer will interact more strongly with the CSP than the other, leading to different retention times and, consequently, their separation. The choice of the CSP is critical and is often determined empirically based on the structural class of the analyte. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers.

Other techniques for chiral analysis include Gas Chromatography (GC) with a chiral stationary phase, Capillary Electrophoresis (CE) with a chiral selector in the buffer, and Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Table 2: Common Chiral Analysis Methodologies and Their Principles

| Methodology | Principle of Separation/Analysis |

|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column. |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in a capillary under the influence of an electric field, typically in the presence of a chiral selector in the buffer. |

Future Directions and Emerging Research Avenues for 1 Boc 4 Hydroxybenzimidazole

Development of Green Chemistry Approaches for its Synthesis and Derivatization

Traditional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh reaction conditions, hazardous solvents, and significant waste production. ijpdd.orgsphinxsai.com The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on developing more environmentally benign and sustainable synthetic routes. ijarsct.co.injrtdd.com For 1-Boc-4-hydroxybenzimidazole, future research will likely concentrate on several key green strategies.

| Green Chemistry Technique | Key Features | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. rjptonline.org | Accelerated synthesis of the core structure and its derivatives. |

| Use of Green Solvents | Replacement of hazardous solvents with water, ionic liquids, or polyethylene (B3416737) glycol (PEG). mdpi.com | Performing condensation and derivatization reactions in an aqueous medium. |

| Reusable Catalysts | Use of solid-supported catalysts (e.g., ZrCl4, silica (B1680970) sulfuric acid) that can be recovered and reused. mdpi.com | Facilitating cleaner reaction profiles and simplified purification. |

| Solvent-Free Reactions | Reactants are mixed without a solvent, often with grinding or on a solid support. mdpi.comeijppr.com | Minimizing solvent waste in derivatization steps. |

Integration into Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, or continuous-flow synthesis, is emerging as a transformative technology in chemical manufacturing. thieme-connect.de By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this approach offers superior control over reaction parameters such as temperature, pressure, and mixing. almacgroup.com This enhanced control leads to higher reproducibility, improved safety when handling hazardous intermediates, and simplified scale-up. nih.gov

The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry systems. dntb.gov.ua Multi-step sequences, such as the initial condensation to form the benzimidazole ring followed by Boc-protection and subsequent functionalization of the hydroxyl group, could be integrated into a single, continuous process. chimia.ch This integration minimizes manual handling and purification steps between reactions. nih.gov Furthermore, automated synthesis platforms, which combine flow reactors with robotic systems and real-time analytical monitoring, can accelerate the discovery and optimization of new derivatives. chimia.ch Such systems enable the rapid generation of compound libraries by systematically varying reagents and conditions, making the exploration of the chemical space around the this compound scaffold more efficient.

Exploration of Novel Reactivity Patterns and Unprecedented Synthetic Applications

While this compound is a valuable building block, its full synthetic potential remains to be explored. Future research will likely focus on uncovering novel reactivity patterns and leveraging its unique structural features for unprecedented applications. The interplay between the electron-donating hydroxyl group, the Boc-protected nitrogen, and the aromatic benzimidazole core can be exploited to direct new chemical transformations.

Research could investigate novel C-H activation or functionalization reactions on the benzene (B151609) portion of the molecule, allowing for the introduction of diverse substituents at positions previously difficult to access. The hydroxyl group itself is a versatile handle for introducing a wide array of functionalities through etherification, esterification, or Mitsunobu-type reactions. Moreover, upon selective removal of the Boc protecting group, the N-H bond becomes available for a variety of coupling reactions, enabling the synthesis of N-1 substituted derivatives. researchgate.net The exploration of these new synthetic pathways will undoubtedly lead to the creation of novel molecular architectures with potentially unique biological or material properties. researchgate.netrsc.org

Computational Design of Advanced Derivatives with Tailored Reactivity or Structural Features

In silico or computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govnih.gov Techniques such as molecular docking, quantum mechanics, and molecular dynamics simulations allow researchers to predict the properties and behavior of molecules before they are synthesized in the lab. researchgate.netnih.gov This predictive power can be harnessed to design advanced derivatives of this compound with precisely tailored features.

For example, if the benzimidazole core is intended to bind to a specific biological target like an enzyme or receptor, computational docking can be used to design derivatives with optimized binding affinities and selectivities. researchgate.netjchemlett.com By modeling the interactions within the target's active site, researchers can strategically place substituents on the scaffold to maximize favorable interactions and minimize steric clashes. nih.gov Similarly, computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to guide the design of molecules with better drug-like characteristics from the outset. nih.gov This "design-first" approach significantly reduces the trial-and-error inherent in traditional chemical synthesis and accelerates the development of compounds with desired functions. researchgate.net

Role in Advanced Combinatorial Chemistry and Library Generation for Chemical Exploration

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or libraries, of related compounds for high-throughput screening. nih.govescholarship.org The this compound scaffold is an excellent starting point for building such libraries due to its multiple points of diversification. The two primary sites for introducing chemical diversity are the hydroxyl group and the N-1 position (after Boc-deprotection).

Using techniques like liquid-phase combinatorial synthesis (LPCS) or solid-phase organic synthesis (SPOS), the core scaffold can be systematically reacted with a wide variety of building blocks. acs.orgnih.gov For instance, a library of esters or ethers could be generated at the 4-hydroxy position, while a diverse set of alkyl or aryl groups could be introduced at the N-1 position. This generates a matrix of new compounds, each with a unique combination of substituents. These libraries are invaluable for screening against biological targets to identify new hit compounds in drug discovery or for exploring structure-activity relationships (SAR) to optimize lead compounds. nih.govresearchgate.net The systematic exploration of the chemical space around this compound through combinatorial library generation is a key future direction for unlocking its full therapeutic and scientific potential. nih.gov

| Diversification Point | Type of Reaction | Potential Building Blocks |

| 4-OH Group | Esterification, Etherification | Carboxylic acids, Alkyl halides |

| N-1 Position (post-deprotection) | N-Alkylation, N-Arylation | Alkyl halides, Aryl boronic acids |

| Benzene Ring | C-H Functionalization | Halogens, Acyl groups |

Conclusion and Outlook on the Academic Research Significance of 1 Boc 4 Hydroxybenzimidazole

Summary of Key Methodological Advances and Synthetic Utility

A thorough search of scientific databases reveals a lack of specific methodological advances directly associated with the synthesis or application of 1-Boc-4-hydroxybenzimidazole. While general strategies for the N-protection of benzimidazoles and the synthesis of hydroxy-substituted benzimidazoles exist, no literature specifically highlights novel or improved methods centered on this particular compound. Its synthetic utility, therefore, remains largely theoretical and underexplored in the academic community.

Broader Implications for Heterocyclic Chemistry and the Preparation of Complex Organic Structures

The benzimidazole (B57391) framework is of immense importance in heterocyclic chemistry, forming the core of numerous pharmaceuticals and functional materials. The presence of a hydroxyl group at the 4-position and a Boc-protected nitrogen at the 1-position would, in principle, allow for orthogonal functionalization, making it a potentially versatile building block. The hydroxyl group could be used for ether or ester formation, while the Boc group could be removed to allow for further substitution on the imidazole (B134444) nitrogen. However, the lack of reported applications for this compound indicates that other, more readily accessible or perhaps more reactive, building blocks are preferred by synthetic chemists for the construction of complex organic structures.

Unaddressed Research Questions and Future Potential for Fundamental Chemical Investigations

The limited focus on this compound leaves several fundamental questions unanswered. The specific reactivity of the molecule, the influence of the 4-hydroxy group on the stability and reactivity of the N-Boc protecting group, and its potential as a ligand for metal catalysis are all areas that have not been investigated.

Future research could explore:

The development of an efficient and scalable synthesis for this compound.

A systematic study of its reactivity, including electrophilic and nucleophilic substitution reactions.

Investigation into its potential as a precursor for novel classes of bioactive molecules or functional materials.

Until such fundamental studies are undertaken, the academic research significance of this compound will remain minimal. The current body of scientific knowledge does not support its role as a compound of significant interest or utility in the field of chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-4-hydroxybenzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the hydroxyl moiety of 4-hydroxybenzimidazole. Key steps include:

- Protection of hydroxyl group : Use Boc anhydride or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred to enhance reaction efficiency.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

For example, in analogous benzimidazole syntheses, yields vary significantly with substituents. Compound 4i (a benzimidazole derivative) was synthesized in 62% yield via reflux in ethanol, while 4l achieved 85% yield under similar conditions, highlighting the impact of substituent electronic effects on reactivity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- 1H-NMR : Critical for confirming the Boc group (δ ~1.3–1.5 ppm for tert-butyl protons) and the benzimidazole NH proton (δ ~12–13 ppm, if unsubstituted) .

- FT-IR : The carbonyl stretch of the Boc group appears at ~1680–1740 cm⁻¹, while the hydroxyl group (if deprotected) shows a broad peak at ~3200–3500 cm⁻¹ .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns to confirm molecular weight and purity .

For structural elucidation, X-ray crystallography (as used in ) provides definitive confirmation of regiochemistry and stereochemistry but requires high-purity crystals.

Advanced Research Questions

Q. How can researchers optimize the deprotection of the Boc group in this compound under mild conditions to prevent degradation of the benzimidazole core?

Methodological Answer:

- Acid-mediated deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1–2 hours. This minimizes side reactions compared to prolonged exposure to stronger acids like HCl .

- Alternative methods : Employ catalytic hydrogenation (H₂/Pd-C) for Boc removal in non-acidic environments, though this requires inert conditions and may affect reducible substituents .

- Monitoring by TLC : Track deprotection progress using silica-gel TLC with UV visualization (Rf shift after Boc removal).

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound derivatives across different studies?

Methodological Answer:

- Standardize assay conditions : Variations in cell lines (e.g., HEK-293 vs. HeLa), incubation times, or solvent (DMSO concentration) can skew results. Replicate assays under identical conditions to isolate structural effects .

- Structure-activity relationship (SAR) analysis : Compare derivatives with systematic substituent changes. For instance, 4m (with a 4-hydroxyvinyl group) showed enhanced activity over 4k (styryl group), suggesting hydrogen-bonding interactions are critical .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins, reconciling discrepancies between in vitro and in silico data .

Q. How can researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- pH-dependent stability studies : Incubate the compound in buffers (pH 2–8) at 37°C. Monitor degradation via HPLC at intervals (0, 6, 12, 24 hours) to assess half-life .

- Mass spectrometry analysis : Identify degradation products (e.g., free 4-hydroxybenzimidazole) to confirm hydrolysis pathways .

- Temperature-controlled kinetics : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .

Q. What are the best practices for modifying the benzimidazole core of this compound to enhance solubility without compromising bioactivity?

Methodological Answer:

- Polar substituents : Introduce sulfonate or tertiary amine groups at non-critical positions (e.g., N1 or C5) to improve aqueous solubility. Avoid steric hindrance near the Boc group to retain activity .

- Prodrug approaches : Convert the hydroxyl group to a phosphate ester (e.g., using phosphoryl chloride), which hydrolyzes in vivo to release the active form .

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays to maintain solubility at micromolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.